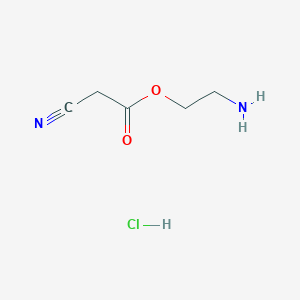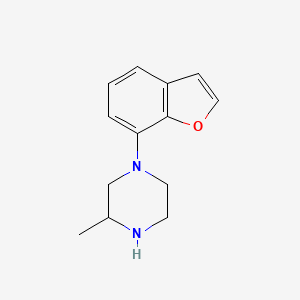
(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid is an organic compound characterized by the presence of a dichlorophenyl group and a mercaptoacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the mercapto group allows it to interact with thiol-containing enzymes, potentially modulating their activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme dysregulation is a factor.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid involves its interaction with molecular targets such as enzymes. The mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid: Unique due to the presence of both dichlorophenyl and mercaptoacrylic acid moieties.
2,6-Dichlorophenylacetic acid: Lacks the mercapto group, limiting its reactivity compared to this compound.
Thioglycolic acid: Contains the mercapto group but lacks the dichlorophenyl moiety, resulting in different chemical properties and applications.
Uniqueness
The combination of the dichlorophenyl group and the mercaptoacrylic acid moiety in this compound provides a unique set of chemical properties that make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C9H6Cl2O2S |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(Z)-3-(2,6-dichlorophenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2S/c10-6-2-1-3-7(11)5(6)4-8(14)9(12)13/h1-4,14H,(H,12,13)/b8-4- |
InChI Key |
OQAWURWKJZBNRX-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C(=O)O)\S)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C(=O)O)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one](/img/structure/B11754138.png)
![5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole](/img/structure/B11754140.png)
![10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one](/img/structure/B11754143.png)
![{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B11754145.png)
![6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B11754153.png)


![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride](/img/structure/B11754163.png)


![tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11754188.png)


